molecular formula C16H18N2O4S B12052001 2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12052001
M. Wt: 334.4 g/mol
InChI Key: LFEJYMDHLCILKN-LICLKQGHSA-N
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Description

2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound features a thiophene ring and a trimethoxyphenyl group, which are connected through an acetohydrazide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(thiophen-2-yl)acetic acid hydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Derivatives with substituted methoxy groups.

Scientific Research Applications

2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)acetic acid: Shares the thiophene ring but lacks the hydrazide and trimethoxyphenyl groups.

    2-(thiophen-2-yl)acetamide: Similar structure but with an amide group instead of the hydrazide linkage.

    3-phenyl-2-(thiophen-2-yl)acrylonitrile: Contains a thiophene ring and a phenyl group but differs in the connecting linkage.

Uniqueness

2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a thiophene ring, a trimethoxyphenyl group, and an acetohydrazide linkage

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-20-13-9-15(22-3)14(21-2)7-11(13)10-17-18-16(19)8-12-5-4-6-23-12/h4-7,9-10H,8H2,1-3H3,(H,18,19)/b17-10+

InChI Key

LFEJYMDHLCILKN-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CC2=CC=CS2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CC2=CC=CS2)OC)OC

Origin of Product

United States

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